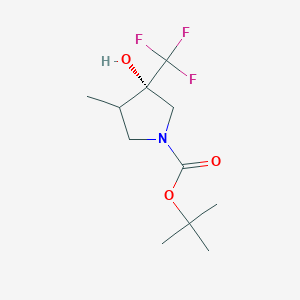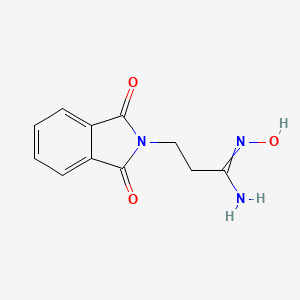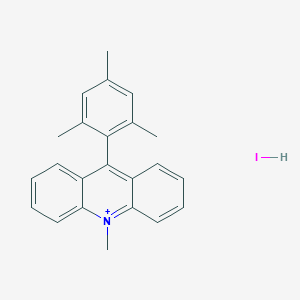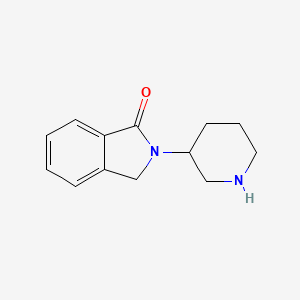![molecular formula C39H62O13 B14792576 2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14792576.png)
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polyphyllin VI is a steroidal saponin derived from the traditional Chinese medicinal herb Paris polyphylla. This compound has garnered significant attention due to its potent biological activities, particularly its anti-inflammatory, analgesic, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Polyphyllin VI can be synthesized through various chemical routes, often involving the extraction and purification from the rhizomes of Paris polyphylla. The synthesis typically involves multiple steps, including hydrolysis, glycosylation, and cyclization reactions. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial to ensure the yield and purity of the compound .
Industrial Production Methods: Industrial production of Polyphyllin VI primarily relies on the extraction from Paris polyphylla using solvents like ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify Polyphyllin VI. Advances in biotechnological methods, such as the use of cell cultures and bioreactors, are also being explored to enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Polyphyllin VI undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the double bonds within the steroidal structure.
Substitution: Substitution reactions often involve the replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .
Major Products Formed: The major products formed from these reactions include various derivatives of Polyphyllin VI with modified biological activities. These derivatives are often studied for their enhanced therapeutic potential .
Applications De Recherche Scientifique
Polyphyllin VI has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of steroidal saponins.
Biology: Polyphyllin VI is studied for its role in cellular processes such as apoptosis and autophagy.
Medicine: The compound has shown promise in treating various cancers, including non-small-cell lung cancer and hepatocellular carcinoma. .
Mécanisme D'action
Polyphyllin VI exerts its effects through multiple mechanisms:
Apoptosis Induction: It induces apoptosis in cancer cells by upregulating proapoptotic proteins like Bax and downregulating antiapoptotic proteins such as Bcl-2.
Autophagy: The compound promotes autophagy by increasing the expression of autophagy-related proteins.
Inflammatory Pathways: Polyphyllin VI inhibits the release of inflammatory cytokines such as interleukin-6 and interleukin-8 by modulating the P2X 7 receptor and the MAPK signaling pathway
Comparaison Avec Des Composés Similaires
- Polyphyllin I
- Polyphyllin II
- Polyphyllin VII
- Dioscin
- Progenin III
- Gracillin
Polyphyllin VI stands out for its potent anticancer and anti-inflammatory properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C39H62O13 |
|---|---|
Poids moléculaire |
738.9 g/mol |
Nom IUPAC |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C39H62O13/c1-18-8-13-38(47-17-18)20(3)39(46)27(52-38)15-25-23-7-6-21-14-22(9-11-36(21,4)24(23)10-12-37(25,39)5)49-35-33(31(44)29(42)26(16-40)50-35)51-34-32(45)30(43)28(41)19(2)48-34/h6,18-20,22-35,40-46H,7-17H2,1-5H3/t18?,19?,20?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36-,37-,38+,39+/m0/s1 |
Clé InChI |
WHWWQGPCTUQCMN-BNLXWDGHSA-N |
SMILES isomérique |
CC1CC[C@@]2(C([C@]3(C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1 |
SMILES canonique |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5S,10S,13R,14S)-5,14-dihydroxy-3-[4-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B14792504.png)

![9H-fluoren-9-ylmethyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B14792517.png)




![[4-(3-Chloropropyl)-5-oxopyrrolidin-2-yl]methyl 4-nitrobenzenesulfonate](/img/structure/B14792561.png)
![N-(3-aminopropyl)-N-[1-(7-chloro-4-oxo-4aH-quinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B14792563.png)
![5,5,5-Trifluoro-4-[(4-fluorophenyl)amino]pentanoic acid](/img/structure/B14792575.png)

![5-(4-Fluoro-phenyl)-7-methyl-8-oxo-7,8-dihydro-[1,7]naphthyridine-6-carbaldehyde](/img/structure/B14792592.png)
![(2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide](/img/structure/B14792597.png)
